3-甲酰基苯基 4-溴苯磺酸酯

描述

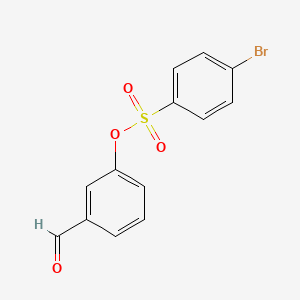

3-Formylphenyl 4-bromobenzenesulfonate is a compound of interest in the field of supramolecular chemistry due to its potential in forming noncovalent interactions, which are pivotal in the design of supramolecular architectures. This compound is part of a broader class of formylphenyl benzenesulfonates, which are explored for their unique structural features and bonding interactions.

Synthesis Analysis

The synthesis of 3-formylphenyl 4-bromobenzenesulfonate involves the reaction of salicylaldehyde or 4-hydroxybenzaldehyde with various aryl sulfonyl chlorides under basic conditions. This method demonstrates the compound's accessibility and the potential for further functionalization (Andleeb et al., 2018).

Molecular Structure Analysis

The molecular structure of 3-formylphenyl 4-bromobenzenesulfonate exhibits significant noncovalent interactions, such as halogen bonding and π-π interactions, which are crucial for its solid-state supramolecular assembly. Density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces analysis confirm the stabilizing nature of these interactions, highlighting their importance in the compound's crystal structure (Andleeb et al., 2018).

Chemical Reactions and Properties

The reactivity of 3-formylphenyl 4-bromobenzenesulfonate towards various nucleophiles and its role as a precursor in synthesizing other complex molecules demonstrate its versatile chemical properties. Its ability to form strong halogen bonds is particularly noteworthy, as these interactions are less common and less well-understood than hydrogen bonds, offering unique opportunities in the design of new materials and catalysis.

Physical Properties Analysis

The physical properties of 3-formylphenyl 4-bromobenzenesulfonate, including its melting point, solubility, and crystal structure, are influenced by its molecular geometry and the nature of its noncovalent interactions. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of 3-formylphenyl 4-bromobenzenesulfonate, such as its reactivity with different chemical reagents, its stability under various conditions, and its ability to participate in supramolecular assembly through noncovalent interactions, are central to its utility in chemical synthesis and material science. The compound's role in forming complex structures with defined topologies makes it a valuable tool in supramolecular chemistry.

For further information and in-depth analysis, the following reference provides a comprehensive overview of the compound's synthesis, structure, and properties: (Andleeb et al., 2018).

科学研究应用

超分子组装和非共价相互作用

3-甲酰基苯基 4-溴苯磺酸酯因其在超分子结构中的作用而被探索。Andleeb 等人(2018 年)的一项研究重点关注了 2-和 4-甲酰基苯基 4-取代苯磺酸酯的固态结构,包括 3-甲酰基苯基 4-溴苯磺酸酯。他们发现卤素键合相互作用在这些结构中很重要。使用密度泛函理论 (DFT) 计算分析了此类相互作用,并使用 Bader 的“分子中的原子”理论和分子静电势 (MEP) 表面进行了表征 (Andleeb 等人,2018 年)。

交叉偶联反应

在有机合成领域,3-甲酰基苯基 4-溴苯磺酸酯在各种交叉偶联反应中发挥作用。Cho 等人(2003 年)展示了使用钯催化的交叉偶联反应来合成新戊基联苯磺酸酯的方法,该方法使用芳基硼酸。这项研究突出了 3-甲酰基苯基 4-溴苯磺酸酯在促进有效化学反应中的潜力 (Cho 等人,2003 年)。

亲核性

芳香取代反应该化合物还可在亲核芳香取代反应中得到应用。Horton 等人(1968 年)探索了 3-O-对溴苯磺酰基-1,2:5,6-二-O-异丙基-α-D-吡喃葡萄糖与二甲胺的反应。他们观察到与二甲胺的反应导致形成对二甲氨基苯磺酸酯,而不是在糖部分发生攻击。这项研究提供了对取代反应中 3-甲酰基苯基 4-溴苯磺酸酯衍生物反应性的见解 (Horton 等人,1968 年)。

不对称联苯的合成

另一个重要的应用是合成不对称联苯衍生物。Cho 等人(2004 年)通过涉及新戊基溴苯磺酸酯的顺序过渡金属催化的交叉偶联反应描述了这些衍生物的制备。他们的研究展示了 3-甲酰基苯基 4-溴苯磺酸酯在创建复杂有机分子中的多功能性 (Cho 等人,2004 年)。

腐蚀抑制

在材料科学领域,3-甲酰基苯基 4-溴苯磺酸酯的衍生物因其腐蚀抑制效果而受到研究。Ehsani 等人(2014 年)研究了衍生物 3-BrPhOXTs 对酸性介质中不锈钢腐蚀的影响。他们的研究结果表明此类化合物在保护金属表面方面具有潜在应用 (Ehsani 等人,2014 年)。

属性

IUPAC Name |

(3-formylphenyl) 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO4S/c14-11-4-6-13(7-5-11)19(16,17)18-12-3-1-2-10(8-12)9-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAWMAPHILZYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4617170.png)

![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B4617176.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4617186.png)

![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617192.png)

![{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4617198.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-one](/img/structure/B4617206.png)

![N-[4-(acetylamino)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617208.png)

![N-[4-(aminosulfonyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4617219.png)

![9-ethyl-3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4617245.png)

![ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4617266.png)

![4-(2-furoyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4617267.png)